8-Aminoquinoxaline-5-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications
8-Aminoquinoxaline-5-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications
Executive Summary
8-Aminoquinoxaline-5-carbonitrile (CAS: 573758-47-1) is a highly specialized, nitrogen-dense heterocyclic building block[1]. Structurally, it consists of a benzopyrazine (quinoxaline) core functionalized with an electron-donating amino group at the C8 position and an electron-withdrawing nitrile group at the C5 position. This specific substitution pattern creates a highly polarized "push-pull" electronic architecture.
As a Senior Application Scientist, I frequently encounter this scaffold in two distinct, yet overlapping, domains: Medicinal Chemistry , where it serves as a privileged bioisostere for kinase hinge-binding motifs[2], and Materials Science , where its robust intramolecular charge transfer (ICT) properties make it an ideal candidate for fluorescent probes and pH sensors[3]. This whitepaper deconstructs the physicochemical behavior, synthetic routing, and experimental handling of this vital intermediate.
Structural and Physicochemical Profiling
The fundamental behavior of 8-aminoquinoxaline-5-carbonitrile is dictated by the electronic interplay across its π -conjugated heteroaromatic ring. The quinoxaline core acts as an electron-deficient bridge. When coupled with the C8-amino moiety (+M effect, Lewis base) and the C5-nitrile moiety (-M effect, π -acceptor), the molecule exhibits a strong permanent dipole moment.
Quantitative Physicochemical Data
To facilitate integration into computational workflows and drug design pipelines, the core quantitative parameters are summarized below:
| Property | Value | Rationale / Implication |
| CAS Number | 573758-47-1 | Unique identifier for global procurement and database tracking[1]. |
| Molecular Formula | C9H6N4 | Indicates a highly nitrogen-dense system, prone to varied hydrogen bonding. |
| Molecular Weight | 170.17 g/mol | Exceptionally low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~72.5 Ų | Optimal for cellular permeability; balances aqueous solubility with lipophilicity. |
| Electronic Architecture | Push-Pull ( π -conjugated) | Enables strong solvatochromism, tunable fluorescence, and targeted nucleophilic aromatic substitution (SNAr)[3]. |
Electronic Mechanisms and Photophysical Properties
Push-pull quinoxalines are renowned for their halochromic and solvatochromic properties[4]. Upon photoexcitation, the molecule transitions from a locally excited (LE) state to an Intramolecular Charge Transfer (ICT) state. The electron density shifts dramatically from the amino donor toward the nitrile acceptor. This massive change in the dipole moment means that the excited state is highly stabilized by polar solvents, leading to pronounced bathochromic (red) shifts in the emission spectra as solvent polarity increases.
Electronic Push-Pull Mechanism driving Intramolecular Charge Transfer (ICT).
Synthetic Methodologies and Workflow
The synthesis of highly functionalized quinoxalines typically relies on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds[5]. However, direct nitration or cyanation of the naked quinoxaline core often yields intractable regioisomeric mixtures. To achieve the specific 8-amino-5-carbonitrile substitution, a "pre-functionalized" retrosynthetic strategy is required. By utilizing a substituted 2,3-diaminobenzonitrile derivative, the regiochemistry is thermodynamically locked prior to the ring-closing condensation step.
Regioselective Synthetic Workflow for 8-Aminoquinoxaline-5-carbonitrile.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent the propagation of errors, explaining the causality behind the chemical choices.
Protocol A: Regioselective Synthesis via Condensation and Cross-Coupling
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Objective: To construct the functionalized quinoxaline core while preventing regioisomeric mixtures.
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Causality: Direct amination of electron-deficient quinoxalines can be sluggish and require harsh conditions that degrade the nitrile group. Utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling on an 8-bromo-5-cyanoquinoxaline intermediate lowers the activation energy for C-N bond formation, preserving the delicate cyano moiety.
Step-by-Step Methodology:
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Condensation: Dissolve 1.0 eq of 3-bromo-2,4-diaminobenzonitrile in absolute ethanol. Add 1.2 eq of glyoxal (40% aqueous solution).
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Reflux & Monitor: Heat the mixture to reflux (80°C) for 4 hours.
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Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar diamine baseline spot confirms complete consumption.
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Isolation: Cool to 0°C. Filter the resulting precipitate (8-bromoquinoxaline-5-carbonitrile) and wash with cold ethanol.
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Amination Setup: In an inert-gas purged Schlenk flask, combine the intermediate (1.0 eq), benzophenone imine (1.2 eq, as an ammonia surrogate), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene.
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Coupling: Heat at 100°C for 12 hours.
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Deprotection: Cool to room temperature, add 1M HCl in THF to hydrolyze the imine, and stir for 2 hours.
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Purification: Neutralize, extract with dichloromethane, and purify via flash chromatography to yield pure 8-aminoquinoxaline-5-carbonitrile.
Protocol B: Photophysical Characterization & Solvatochromic Validation
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Objective: To quantify the ICT efficiency and validate the push-pull dipole moment.
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Causality: Measuring the Stokes shift across solvents of varying dielectric constants (from non-polar toluene to highly polar DMSO) proves that the excited state is highly polarized. If the molecule lacks ICT, the emission wavelength will remain largely static regardless of the solvent.
Step-by-Step Methodology:
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Stock Preparation: Prepare a 1.0 mM stock solution of 8-aminoquinoxaline-5-carbonitrile in spectroscopic grade acetonitrile.
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Solvent Dilution: Dilute the stock to 10 µM working concentrations in five distinct solvents: Toluene, Chloroform, Ethyl Acetate, Acetonitrile, and DMSO.
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Blank Acquisition:
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Self-Validation Check: Run a fluorescence scan on pure solvents first. Subtract this baseline to ensure Raman scattering is not misidentified as an emission peak.
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Absorption Spectra: Record the UV-Vis absorption spectra (250–500 nm) to determine the excitation wavelength ( λex ) for each solvent.
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Emission Spectra: Excite the samples at their respective λex and record the emission spectra. Calculate the Stokes shift ( Δν=νabs−νem ) in wavenumbers ( cm−1 ). A positive linear correlation on a Lippert-Mataga plot confirms the ICT push-pull mechanism[4].
Applications in Advanced Research
Medicinal Chemistry
The quinoxaline scaffold is a bioisostere of quinoline and naphthalene, widely recognized for its antiviral and anticancer properties[5]. The specific addition of the 5-carbonitrile group provides a potent hydrogen-bond acceptor that interacts strongly with the hinge region of various kinases. Concurrently, the 8-amino group can be further functionalized into amides or ureas to target allosteric pockets, making this molecule an exceptional starting point for targeted therapeutics.
Optoelectronics and Sensing
Because the amino group's electron-donating ability is highly sensitive to protonation, 8-aminoquinoxaline derivatives act as excellent colorimetric and fluorescent pH sensors[3]. In acidic environments, the protonation of the C8-amino group neutralizes its +M effect, abruptly shutting down the ICT state and causing a massive, visible color shift (acidochromism).
References
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